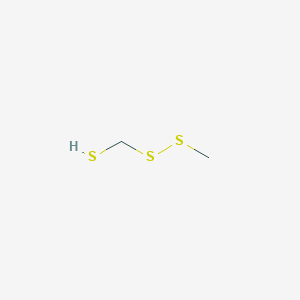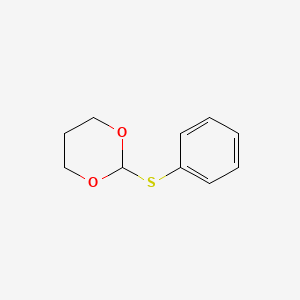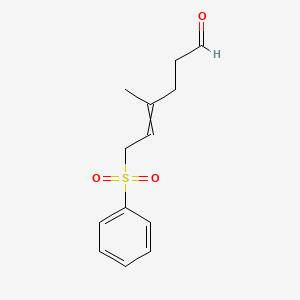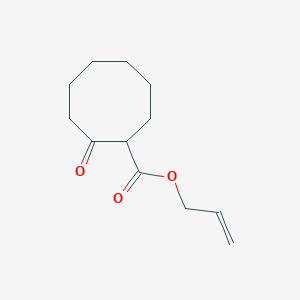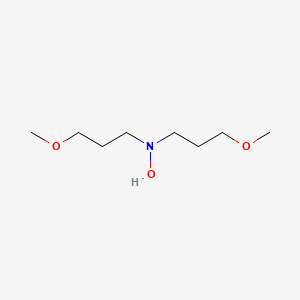![molecular formula C12H26O2S2 B14304093 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane CAS No. 117203-54-0](/img/structure/B14304093.png)
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes two methoxy groups and a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane typically involves the reaction of 1-methoxy-2,2-dimethylpropane with sulfur-containing reagents. One common method includes the use of disulfide reagents under controlled conditions to form the disulfide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted methoxy derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane has several applications in scientific research:
Biology: Studied for its potential role in biological systems, particularly in redox biology.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate redox states.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to participate in various redox processes. This property makes it useful in applications where modulation of redox states is required.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2,2-dimethylpropane: Lacks the disulfide linkage, making it less versatile in redox reactions.
Dimethyl disulfide: Contains a disulfide bond but lacks the methoxy groups, limiting its reactivity in certain substitution reactions.
Uniqueness
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is unique due to its combination of methoxy groups and a disulfide linkage, providing a balance of reactivity in both redox and substitution reactions. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
117203-54-0 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1-methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H26O2S2/c1-11(2,3)9(13-7)15-16-10(14-8)12(4,5)6/h9-10H,1-8H3 |
Clave InChI |
HAOVPGJICPAWDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(OC)SSC(C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
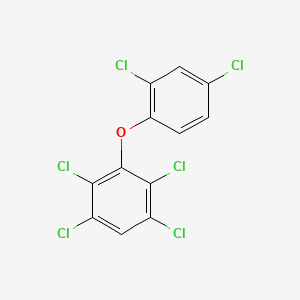
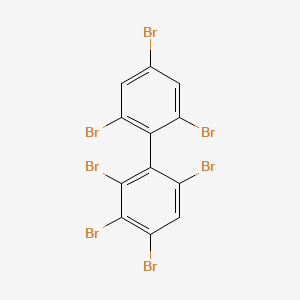
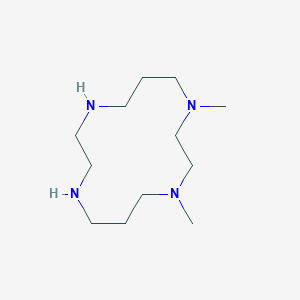
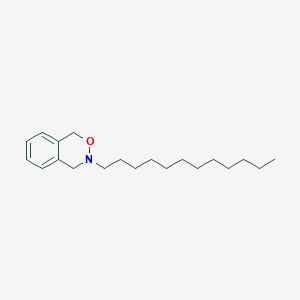
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
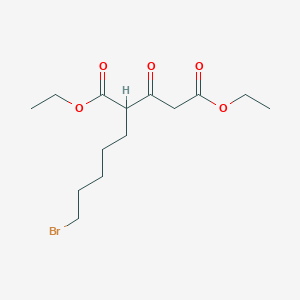
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
